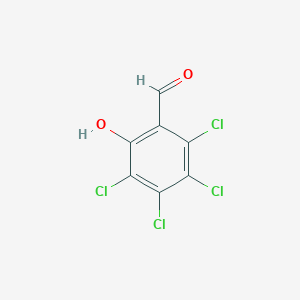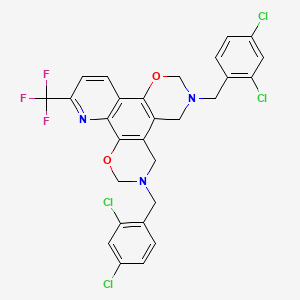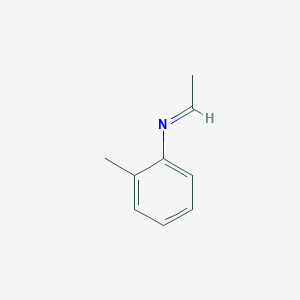
(1E)-N-(2-Methylphenyl)ethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(2-Methylphenyl)ethanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 2-methylphenyl group attached to the nitrogen atom, making it a derivative of ethanimine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methylphenyl)ethanimine typically involves the condensation reaction between 2-methylbenzaldehyde and ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Ethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acidic resins or metal catalysts may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-(2-Methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-N-(2-Methylphenyl)ethanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed imine formation and reduction processes. It may also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (1E)-N-(2-Methylphenyl)ethanimine exerts its effects depends on the specific reaction or application. In general, the imine bond can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond, leading to the formation of new compounds. The aromatic ring can also undergo electrophilic substitution reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- (1E)-N-(4-Methylphenyl)ethanimine
- (1E)-N-(2-Ethylphenyl)ethanimine
Uniqueness
(1E)-N-(2-Methylphenyl)ethanimine is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and physical properties. The position of the methyl group on the aromatic ring can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar imines.
Propiedades
Número CAS |
38004-13-6 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
Clave InChI |
QKQFJYPUJXBCIU-UHFFFAOYSA-N |
SMILES canónico |
CC=NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


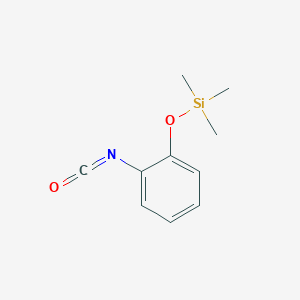
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
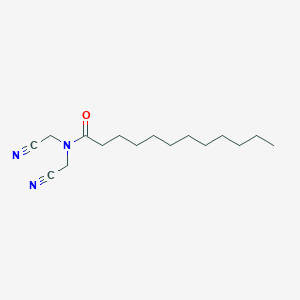

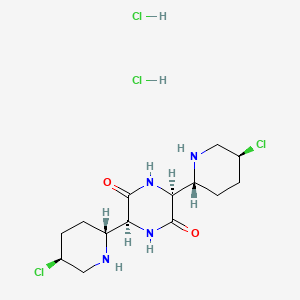
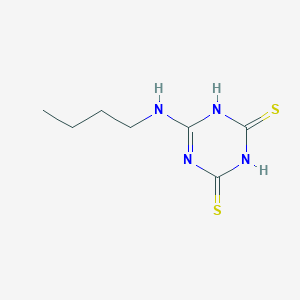


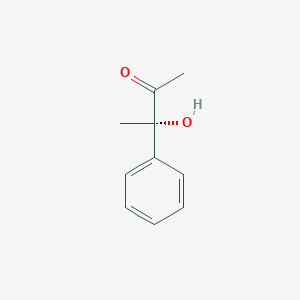

![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
